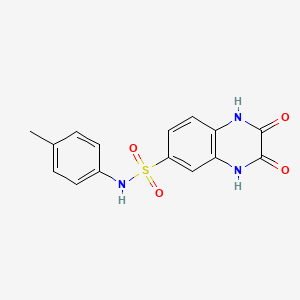![molecular formula C23H23N3O2 B5688993 4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline is a chemical compound that has gained significant interest in the scientific community due to its potential application in various fields. This compound is a spirocyclic quinoline derivative that possesses unique structural and physicochemical properties. In
Wirkmechanismus
The mechanism of action of 4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline exhibits significant antimicrobial activity against a range of bacterial and fungal strains. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit low toxicity towards normal human cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline in lab experiments is its unique structural and physicochemical properties. This compound is highly fluorescent and can be easily detected using fluorescence spectroscopy. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the research and development of 4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline. One possible direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the development of new synthetic routes to improve the yield and purity of this compound. Furthermore, the use of this compound as a fluorescent probe for the detection of metal ions could be explored further. Finally, the potential application of this compound in organic electronics as a hole-transporting material could also be investigated.
Synthesemethoden
The synthesis of 4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline involves the reaction of 2-cyano-3-(2-oxo-2-pyridin-3-ylethyl)benzo[b]thiophene with 7-azaspiro[4.5]decane-1,3-dione in the presence of a base. The reaction yields the desired compound in moderate to good yields. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In addition, this compound has shown promising results as a fluorescent probe for the detection of metal ions. It has also been studied for its potential application in organic electronics as a hole-transporting material.
Eigenschaften
IUPAC Name |
2-oxa-9-azaspiro[4.5]decan-9-yl-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(26-11-4-8-23(15-26)9-12-28-16-23)19-13-21(17-5-3-10-24-14-17)25-20-7-2-1-6-18(19)20/h1-3,5-7,10,13-14H,4,8-9,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOVIUWUDZASMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

amino]acetic acid](/img/structure/B5688963.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)